3-[N-(4-methylphenyl)benzenesulfonamido]propanoic acid
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Overview
Description
3-[N-(4-methylphenyl)benzenesulfonamido]propanoic acid is an organic compound with the molecular formula C16H17NO4S and a molecular weight of 319.38 g/mol . It is characterized by the presence of a benzenesulfonamide group attached to a propanoic acid moiety, with a 4-methylphenyl substituent on the nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[N-(4-methylphenyl)benzenesulfonamido]propanoic acid typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-aminopropanoic acid under basic conditions. The reaction proceeds as follows:
- Dissolve 4-methylbenzenesulfonyl chloride in an organic solvent such as dichloromethane.
- Add 3-aminopropanoic acid to the solution.
- Introduce a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[N-(4-methylphenyl)benzenesulfonamido]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium halides or alkoxides in polar solvents.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkoxylated products.
Scientific Research Applications
3-[N-(4-methylphenyl)benzenesulfonamido]propanoic acid is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[N-(4-methylphenyl)benzenesulfonamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The sulfonamide group plays a crucial role in binding to the active site of enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
3-[N-(4-methylphenyl)-4-methylbenzenesulfonamido]propanoic acid: Similar structure but with an additional methyl group on the benzenesulfonamide moiety.
3-(4-methylbenzenesulfonamido)propanoic acid: Lacks the N-(4-methylphenyl) substituent.
Uniqueness
3-[N-(4-methylphenyl)benzenesulfonamido]propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its binding affinity to certain molecular targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
3-[N-(benzenesulfonyl)-4-methylanilino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-13-7-9-14(10-8-13)17(12-11-16(18)19)22(20,21)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWXXCNQOGZMDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCC(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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